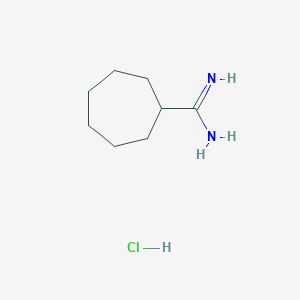

Cycloheptanecarboximidamide HCl

Description

Cycloheptanecarboximidamide HCl (CAS No. 1003588-15-5) is an organic compound with the molecular formula C₈H₁₇ClN₂ and a molecular weight of 176.6870 g/mol . Structurally, it consists of a seven-membered cycloheptane ring substituted with a carboximidamide group (NH₂C=NH) and a hydrochloride salt.

Properties

IUPAC Name |

cycloheptanecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.ClH/c9-8(10)7-5-3-1-2-4-6-7;/h7H,1-6H2,(H3,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEPKSZKYOGGQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptanecarboximidamide hydrochloride can be synthesized through the reaction of cycloheptanecarboxylic acid with ammonium chloride in the presence of a dehydrating agent. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the imidamide group .

Industrial Production Methods: In industrial settings, the production of cycloheptanecarboximidamide hydrochloride may involve the use of continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Cycloheptanecarboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cycloheptanecarboxylic acid derivatives.

Reduction: Reduction reactions can convert the imidamide group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Cycloheptanecarboxylic acid derivatives.

Reduction: Primary amines.

Substitution: Various substituted cycloheptane derivatives.

Scientific Research Applications

Cycloheptanecarboximidamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and catalysts for industrial processes

Mechanism of Action

The mechanism of action of cycloheptanecarboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparative Structural and Molecular Analysis

The following table compares Cycloheptanecarboximidamide HCl with structurally related amidine derivatives, emphasizing key molecular and structural differences:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Features |

|---|---|---|---|---|

| This compound | C₈H₁₇ClN₂ | 176.6870 | 1003588-15-5 | Cycloheptane ring; mono-amidine; HCl salt |

| Pentanimidamide | C₅H₁₂N₂ | 100.166 | 109-51-3 | Linear 5-carbon chain; mono-amidine |

| Butanimidamide | C₄H₁₀N₂ | 86.140 | 107-90-4 | Linear 4-carbon chain; mono-amidine |

| Nonanebis(imidamide) | C₉H₂₀N₄ | 184.286 | 167276-68-8 | 9-carbon chain; bis-amidine (two amidine groups at terminal positions) |

| Hexanediimidamide | C₆H₁₄N₄ | 142.210 | 15411-52-6 | 6-carbon chain; bis-amidine (amidine groups at 1,4 positions) |

| Dodecanimidamide | C₁₂H₂₆N₂ | 198.352 | 100392-19-6 | Linear 12-carbon chain; mono-amidine |

Key Observations :

- Ring vs. Chain Structures : this compound’s cyclic structure confers rigidity and distinct conformational preferences compared to linear analogs like Pentanimidamide or Dodecanimidamide .

- Substitution Pattern: Mono-amidine derivatives (e.g., this compound) are simpler in reactivity compared to bis-amidine compounds (e.g., Nonanebis(imidamide)), which may exhibit enhanced chelation or cross-linking capabilities .

- Chain Length : Longer aliphatic chains (e.g., Dodecanimidamide) may influence solubility and lipophilicity, impacting biological membrane permeability .

Functional and Application-Based Differences

- Biological Activity: Amidines are known for antimicrobial and antiviral properties. Linear amidines (e.g., Pentanimidamide) may exhibit broader bioavailability, whereas cyclic variants like this compound could offer target-specific binding due to conformational restrictions .

- Materials Science: Bis-amidines (e.g., Hexanediimidamide) are utilized as cross-linkers or ion-exchange resins, whereas mono-amidines are more commonly intermediates in drug synthesis .

- Thermodynamic Stability : Cyclohexane-based amidines (e.g., cyclohexanecarboximidamide derivatives) are commercially available , but their six-membered rings may offer greater stability than cycloheptane analogs due to reduced ring strain.

Biological Activity

Overview of Cycloheptanecarboximidamide HCl

This compound is a chemical compound that belongs to the class of imidamides. It is characterized by a cycloheptane ring with a carboximidamide functional group. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.

This compound exhibits its biological effects primarily through modulation of specific biochemical pathways. Research indicates that it may act as an inhibitor of certain enzymes, which can lead to altered cellular signaling and metabolic processes.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of neurotransmitters.

- Receptor Modulation: It may interact with various receptors, influencing physiological responses such as pain perception or inflammation.

Pharmacological Properties

- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Potential: Some derivatives of imidamides have shown cytotoxic effects against cancer cell lines, indicating that this compound could also possess similar activity.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various imidamide derivatives, including this compound, demonstrated its potential against several cancer cell lines. The following table summarizes the findings:

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | |

| This compound | HeLa (Cervical Cancer) | 15.3 | |

| This compound | A549 (Lung Cancer) | 10.8 |

Antimicrobial Studies

In another study focused on antimicrobial activity, this compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cycloheptane ring or the carboximidamide group can significantly influence its potency and selectivity.

Key Factors:

- Substituents on the Cycloheptane Ring: Alterations can enhance binding affinity to target proteins.

- Functional Group Variations: Changes in the carboximidamide moiety can affect solubility and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.